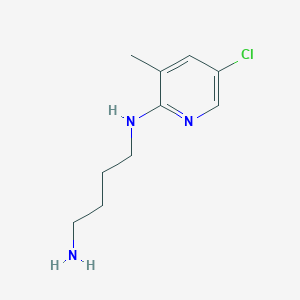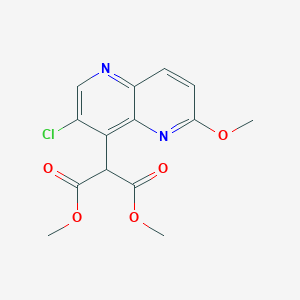
Sodium 4-(methylsulfonyl)benzenesulfinate
Descripción general
Descripción
Sodium 4-(methylsulfonyl)benzenesulfinate is an organosulfur compound with the molecular formula C₇H₇NaO₄S₂. It is a white crystalline powder that is soluble in water. This compound is used as a building block in organic synthesis, particularly in the preparation of various organosulfur compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-(methylsulfonyl)benzenesulfinate can be synthesized through the sulfonylation of 4-methylsulfonylbenzenesulfinic acid with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of 4-methylsulfonylbenzenesulfinic acid in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting product .
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonylation reactions. These reactions are carried out in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-(methylsulfonyl)benzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include amines and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and other organosulfur compounds.
Aplicaciones Científicas De Investigación
Sodium 4-(methylsulfonyl)benzenesulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 4-(methylsulfonyl)benzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming stable sulfonamide bonds. This reaction is facilitated by the presence of a suitable catalyst or under specific reaction conditions . The molecular targets and pathways involved include the formation of sulfonamide bonds with amines and other nucleophiles .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Comparison:
Sodium benzenesulfinate: Similar in structure but lacks the methylsulfonyl group, making it less reactive in certain sulfonylation reactions.
Sodium p-toluenesulfinate: Contains a methyl group on the benzene ring, making it more hydrophobic compared to sodium 4-(methylsulfonyl)benzenesulfinate.
Sodium methanesulfinate: Smaller and less complex structure, leading to different reactivity and applications.
This compound is unique due to its dual sulfonyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H7NaO4S2 |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
sodium;4-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-6(3-5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
QXDGKKNISWLAJH-UHFFFAOYSA-M |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)









